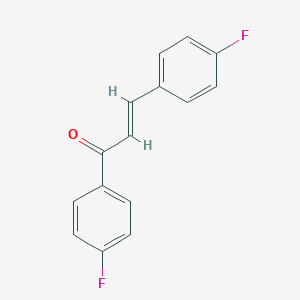

4,4'-Difluorochalcone

Description

Significance of Chalcone (B49325) Scaffolds in Drug Discovery and Development

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated ketone system, represent a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This core structure is a common motif in a plethora of natural products and serves as a versatile template for the synthesis of a wide array of biologically active compounds. orientjchem.org The inherent reactivity of the α,β-unsaturated carbonyl group allows for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. nih.gov

The biological importance of the chalcone framework is well-documented, with studies demonstrating activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. orientjchem.orgnih.govpsu.edu Their relative ease of synthesis, typically through a Claisen-Schmidt condensation, further enhances their appeal as a foundational element in the development of new therapeutic agents. orientjchem.org The structural simplicity and amenability to substitution on both aromatic rings provide a robust platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of their biological effects. nih.gov

Strategic Impact of Fluorine Incorporation in Organic Compounds for Advanced Applications

In the realm of materials science, the incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic properties. acs.org Fluorinated polymers, for instance, often exhibit desirable characteristics such as low surface energy and high durability. The strategic placement of fluorine atoms can thus unlock advanced applications for organic compounds that would otherwise be unattainable.

Overview of Research Trajectories for 4,4'-Difluorochalcone

This compound has become a focal point of research due to the synergistic combination of the versatile chalcone scaffold and the advantageous properties imparted by fluorine substitution. Research into this compound is progressing along two primary, yet interconnected, trajectories: chemical biology and materials science.

In chemical biology, this compound is extensively used as a key intermediate for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. researchgate.net Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial and antioxidant activities. A recent study highlighted the potent inhibitory activity of this compound itself against the myeloperoxidase (MPO) enzyme, which is implicated in inflammatory processes. This finding suggests a direct therapeutic potential for the compound beyond its role as a synthetic precursor.

In materials science, the research trajectory for this compound is centered on its use as a monomer in polymerization reactions. The fluorine atoms activate the molecule for nucleophilic aromatic substitution, facilitating the synthesis of high-molecular-weight poly(aryl ether chalcone)s. acs.org These polymers have shown promise for applications in nonlinear optics and as advanced materials with high thermal stability. acs.org The dual utility of this compound in both life sciences and material sciences underscores its significance and the expanding scope of its research. chemimpex.com

Interactive Data Tables

Below are interactive tables summarizing key research findings and properties related to this compound and its derivatives.

Biological Activities of this compound and Its Derivatives

| Derivative/Compound | Biological Activity Investigated | Key Finding | Reference |

|---|---|---|---|

| This compound | Myeloperoxidase (MPO) Inhibition | Exhibited the best MPO inhibitory impact with an IC50 of 0.05 µM. | mdpi.com |

| Pyrazoline derivatives from this compound | Antimicrobial and Antioxidant | Some of the tested compounds exhibited significant DPPH scavenging activity. | researchgate.net |

| Functionalized terphenyl derivatives from this compound | Antimicrobial and Antioxidant | The majority of the tested compounds exhibited significant antioxidant activity and some showed good antimicrobial activity. | nih.gov |

| Pyrazoline carboxamide and carbothioamide derivatives | Synthesis and Structural Characterization | Synthesized by reacting this compound with semicarbazide (B1199961) hydrochloride and thiosemicarbazide (B42300). |

Applications of this compound in Materials Science

| Application Area | Specific Use | Key Property/Finding | Reference |

|---|---|---|---|

| Polymer Chemistry | Synthesis of poly(aryl ether chalcone)s | Fluoride atoms activate the molecule for nucleophilic aromatic substitution, yielding high molecular weight polymers with glass transition temperatures of 150-200 °C and decomposition temperatures above 330 °C. | acs.org |

| Nonlinear Optics | Second Harmonic Generation (SHG) | Corona poled polymers derived from this compound exhibit SHG properties. | acs.org |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Its unique electronic properties are valuable for enhancing the efficiency and brightness of displays. | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVDMNDUOURGI-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-56-3 | |

| Record name | 2805-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Difluorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4,4 Difluorochalcone

Optimized Synthesis Protocols for 4,4'-Difluorochalcone

The synthesis of this compound is primarily achieved through the Claisen-Schmidt condensation. derpharmachemica.comwikipedia.org This reaction has been a cornerstone of organic synthesis for producing α,β-unsaturated ketones. nih.govnumberanalytics.com

Modified Claisen-Schmidt Condensation Techniques

The classical Claisen-Schmidt condensation involves the base-catalyzed reaction between an aldehyde and a ketone. wikipedia.orgnih.gov For the synthesis of this compound, 4-fluoroacetophenone and 4-fluorobenzaldehyde (B137897) are condensed in the presence of a base. derpharmachemica.com A common procedure involves stirring a mixture of these reactants in ethanol (B145695) and adding a 10% sodium hydroxide (B78521) solution at a controlled temperature of 5-10ºC for about 3 hours. derpharmachemica.com The resulting precipitate is then filtered and recrystallized from ethanol to yield off-white crystals of this compound with a high yield of 91%. derpharmachemica.com

The choice of base and solvent can significantly influence the reaction's outcome. numberanalytics.com While sodium hydroxide is commonly used, other bases like potassium hydroxide and organic bases such as piperidine (B6355638) have also been employed. numberanalytics.com Solvent-free conditions using solid sodium hydroxide have also been reported to provide quantitative yields for similar chalcone (B49325) syntheses. nih.gov

Table 1: Reaction Parameters for Modified Claisen-Schmidt Condensation of this compound

| Reactants | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-fluoroacetophenone, 4-fluorobenzaldehyde | 10% Sodium Hydroxide | Ethanol | 3 hours | 91 | derpharmachemica.com |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgmdpi.com In the context of chalcone synthesis, microwave irradiation has been shown to be highly efficient. numberanalytics.comuns.ac.id For instance, the synthesis of various chalcones under microwave irradiation can be completed in minutes with impressive yields. frontiersin.orgmdpi.com

A general procedure for microwave-assisted chalcone synthesis involves placing the reactants, such as an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative, in a microwave vial with a basic ethanolic solution. frontiersin.orgmdpi.com The mixture is then irradiated in a microwave reactor at a specific temperature and power for a short duration. frontiersin.orgmdpi.com This method significantly reduces the reaction time from hours to minutes. frontiersin.org While specific data for the microwave-assisted synthesis of this compound is not detailed in the provided results, the general success of this method for analogous chalcones suggests its high potential for optimizing the synthesis of this specific compound. frontiersin.orgmdpi.com

Functionalization and Derivatization Strategies Utilizing this compound as a Synthon

The presence of the α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor, readily undergoing addition reactions which can be followed by cyclization to form a variety of heterocyclic compounds. derpharmachemica.combeilstein-journals.org

Cyclization Reactions to Form Heterocyclic Systems

Pyrazoles and their partially saturated counterparts, pyrazolines, are five-membered nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.net The synthesis of these derivatives often involves the reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives. nih.gov

The reaction of this compound with various hydrazine derivatives leads to the formation of pyrazoline derivatives. derpharmachemica.com For example, refluxing this compound with 4-nitrophenylhydrazine (B89600) or 2,4-dinitrophenylhydrazine (B122626) in glacial acetic acid for 8 hours yields the corresponding 3,5-bis(4-fluorophenyl)-1-aryl-4,5-dihydro-1H-pyrazoles. derpharmachemica.com Similarly, reacting this compound with hydrazine hydrate (B1144303) in formic acid, acetic acid, or butyric acid results in the formation of N-formyl, N-acetyl, and N-butyryl pyrazoline derivatives, respectively. derpharmachemica.com

Another approach involves the use of α,β-dibromo-4,4'-difluorochalcone, which is prepared by the bromination of this compound. researchgate.net This dibromo derivative readily reacts with various hydrazine derivatives to yield pyrazole (B372694) compounds. researchgate.net

Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives from this compound

| Reactant with this compound | Solvent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrophenylhydrazine | Glacial Acetic Acid, Reflux 8h | 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole | 74 | derpharmachemica.com |

| 2,4-Dinitrophenylhydrazine | Glacial Acetic Acid, Reflux 8h | 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | 49 | derpharmachemica.com |

| Hydrazine Hydrate | Formic Acid, Reflux 8h | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 86 | derpharmachemica.com |

Pyridine (B92270) derivatives are another important class of heterocyclic compounds that can be synthesized from this compound. derpharmachemica.com One common method involves a multi-component reaction. mdpi.com

A notable synthesis of a pyridine derivative from this compound involves its reaction with ammonium (B1175870) acetate (B1210297) in glacial acetic acid. derpharmachemica.com Refluxing this mixture for 6 hours leads to the formation of a trifluoromethyl-substituted pyridine derivative, with one of the fluorine atoms from the chalcone being replaced. derpharmachemica.com The yield for this reaction is reported to be 56%. derpharmachemica.com Another approach for synthesizing 2,4,6-triarylpyridines utilizes chalcones as starting materials. derpharmachemica.com

Table 3: Synthesis of Pyridine Derivatives from this compound

| Reactant with this compound | Solvent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonium Acetate | Glacial Acetic Acid, Reflux 6h | 2-(4-Fluorophenyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyridine | 56 | derpharmachemica.com |

Creation of Thiazole (B1198619) and Other Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions. The reactivity of its α,β-unsaturated ketone moiety allows for the formation of stable five- and six-membered rings when treated with appropriate binucleophiles.

Notably, the reaction of this compound with hydrazine derivatives or related compounds leads to the formation of pyrazoline rings. For instance, condensation with semicarbazide (B1199961) hydrochloride or thiosemicarbazide (B42300) in an ethanolic sodium hydroxide solution yields 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and its carbothioamide analogue, respectively. mdpi.com These reactions typically involve refluxing the mixture for several hours to achieve good yields. mdpi.com

Furthermore, this compound can be used to construct other heterocyclic systems such as pyrimidines. The reaction with thiourea (B124793) in an ethanolic potassium hydroxide solution, followed by acidification, has been shown to produce pyrimidine (B1678525) derivatives. derpharmachemica.comnih.gov Instead of the simple expected thioxopyrimidine, a dimerization product, 2,2′-(Disulfanediyl)bis[4,6-bis(4-fluorophenyl)pyrimidine], can be formed under these conditions. nih.gov The versatility of this compound is further demonstrated in its reactions with urea, o-phenylenediamine (B120857), and aminoguanidine (B1677879) hydrochloride to produce the corresponding pyrimidinone, benzodiazepine, and aminopyrimidine derivatives. derpharmachemica.com

While the Hantzsch thiazole synthesis is a classic method for forming thiazole rings from α-haloketones and thioamides, derivatives can be accessed from chalcones. chim.itjpionline.org The reaction of this compound with thiourea, depending on the reaction conditions, primarily leads to pyrimidine-2-thione derivatives, showcasing the chalcone's utility in creating a range of nitrogenous heterocyclic structures. derpharmachemica.com

| Reactant/Nucleophile | Reaction Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Semicarbazide HCl | Ethanol, NaOH, Reflux 12h | 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | mdpi.com |

| Thiosemicarbazide | Ethanol, NaOH, Reflux 12h | 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide | mdpi.com |

| Urea | Ethanol, Sodium Ethoxide, Reflux 18h | 4,6-bis(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one | derpharmachemica.com |

| Thiourea | Ethanolic KOH, Reflux 22h | 4,6-bis(4-fluorophenyl)pyrimidine-2(1H)-thione / Dimer | derpharmachemica.comnih.gov |

| o-Phenylenediamine | Ethanol, Acetic Acid, Reflux 10h | 2,4-bis(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | derpharmachemica.com |

Development of Terphenyl and Polysubstituted Aromatic Derivatives

The synthesis of terphenyl and other polysubstituted aromatic compounds from this compound highlights a sophisticated application of this synthon, moving from simple condensation to the construction of complex aryl scaffolds. mdpi.com A key strategy involves an initial Michael addition reaction followed by an oxidative aromatization step. mdpi.comresearchgate.net

The process commences with the condensation of this compound with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776). mdpi.comresearchgate.net This base-catalyzed reaction forms a cyclohexenone derivative, specifically ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. researchgate.netsemanticscholar.org

The crucial step is the subsequent aromatization of this cyclohexenone intermediate. This transformation can be achieved using various oxidizing agents. One effective method involves refluxing the cyclohexenone derivative with chloramine-T in acetic acid, which leads to the formation of a hydroxylated terphenyl derivative, ethyl 4,4″-difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. mdpi.comresearchgate.netsemanticscholar.org Alternatively, aromatization can be accomplished using iodine in refluxing methanol, which yields a methoxy-substituted terphenyl, such as 1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)ethanone. iucr.org

These terphenyl derivatives serve as key intermediates for creating a wider array of polysubstituted aromatics. nih.gov For example, the ester group on the terphenyl core can be converted into a carbohydrazide, which can then be used to build various heterocyclic rings attached to the terphenyl framework, further expanding the library of accessible complex molecules. researchgate.netnih.gov

| Step | Reactants | Intermediate/Product | Key Reagents | Reference |

|---|---|---|---|---|

| 1. Condensation | This compound + Ethyl Acetoacetate | Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Base (e.g., NaOH) | mdpi.comresearchgate.net |

| 2. Aromatization (A) | Cyclohexenone derivative | Ethyl 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate | Chloramine-T, Acetic Acid | mdpi.comresearchgate.netsemanticscholar.org |

| 2. Aromatization (B) | Cyclohexenone derivative from Acetylacetone (B45752) | 1-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)ethanone | Iodine, Methanol | iucr.org |

Condensation Reactions with Varied Nucleophiles

The electrophilic nature of the β-carbon and carbonyl carbon in the α,β-unsaturated system of this compound makes it highly susceptible to condensation reactions with a wide range of nucleophiles. derpharmachemica.com These reactions are fundamental to the creation of the heterocyclic and aromatic derivatives discussed previously and represent a core aspect of its chemical utility.

The reactions can be broadly categorized based on the attacking atom of the nucleophile, primarily carbon and nitrogen nucleophiles.

Nitrogen Nucleophiles: As detailed in section 2.2.1.3, binucleophiles such as hydrazine, urea, thiourea, semicarbazide, and o-phenylenediamine react to form five- or six-membered heterocyclic rings like pyrazolines, pyrimidines, and benzodiazepines. mdpi.comderpharmachemica.com

Carbon Nucleophiles: Active methylene compounds are a significant class of carbon nucleophiles that react with this compound, typically via a Michael addition.

Malononitrile and Ethyl Cyanoacetate: These reagents react with the chalcone in the presence of a base like ammonium acetate to yield pyridine derivatives through a complex condensation-cyclization-aromatization sequence. derpharmachemica.com

β-Diketones and β-Ketoesters: Reagents like acetylacetone and ethyl acetoacetate react to form cyclohexenone derivatives, which are key intermediates in the synthesis of terphenyls (see section 2.2.2). derpharmachemica.commdpi.com For example, the reaction with acetylacetone in the presence of 10% NaOH yields a substituted cyclohexenol. derpharmachemica.com

Acetoacetanilide: This β-ketoamide reacts similarly to yield a corresponding cyclohexanol (B46403) derivative functionalized with an anilide group. derpharmachemica.com

These condensation reactions underscore the role of this compound as a versatile electrophile, enabling the synthesis of a diverse portfolio of complex molecules from simple starting materials.

| Nucleophile | Type | Product Class | Reference |

|---|---|---|---|

| Hydrazine Derivatives | Nitrogen | Pyrazoline | derpharmachemica.com |

| Urea / Thiourea | Nitrogen | Pyrimidine-one / thione | derpharmachemica.com |

| Malononitrile | Carbon | Substituted Pyridine | derpharmachemica.com |

| Ethyl Cyanoacetate | Carbon | Substituted Pyridine | derpharmachemica.com |

| Acetylacetone | Carbon | Cyclohexenol/Cyclohexenone Derivative | derpharmachemica.com |

| Ethyl Acetoacetate | Carbon | Cyclohexenone Derivative | derpharmachemica.commdpi.com |

| Acetoacetanilide | Carbon | Cyclohexanol Derivative | derpharmachemica.com |

Spectroscopic and Crystallographic Characterization Methodologies for this compound Derivatives

The structural elucidation of the diverse derivatives synthesized from this compound relies on a combination of modern spectroscopic and crystallographic techniques. These methods provide unambiguous proof of structure, conformation, and intermolecular interactions.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural confirmation. In ¹H NMR spectra of derivatives, characteristic signals for aromatic protons appear in the δ 7.0-8.5 ppm region, while protons of newly formed rings (e.g., pyrazoline CH and CH₂) appear at higher fields (δ 3.0-6.0 ppm). mdpi.comderpharmachemica.com In ¹³C NMR spectra of these fluorinated compounds, the signals for carbon atoms in the fluoro-substituted phenyl rings often appear as doublets due to C-F coupling. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The strong C=O stretching band of the parent chalcone (around 1662 cm⁻¹) is often absent or shifted in the derivatives, replaced by new characteristic bands such as C=N (around 1597-1604 cm⁻¹), N-H (around 3425 cm⁻¹), or O-H (around 3431 cm⁻¹) stretches, confirming the transformation. derpharmachemica.com The C-F bond gives a characteristic absorption around 1220-1230 cm⁻¹. derpharmachemica.com

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LCMS) is routinely used to confirm the molecular weight of the synthesized compounds, with the observed molecular ion peak (M⁺) or related peaks (e.g., M+1) corresponding to the calculated molecular formula. derpharmachemica.commdpi.com

Crystallographic Methods:

| Technique | Information Obtained | Example Application (Derivative) | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants | Signals for pyrazoline ring protons at δ 3.93 and 5.91 ppm | derpharmachemica.com |

| IR | Presence of functional groups (C=O, C=N, N-H, C-F) | C-F stretch at ~1228 cm⁻¹, C=N stretch at ~1597 cm⁻¹ | derpharmachemica.com |

| LCMS | Molecular weight confirmation | m/z peak at 524 (M⁺) for a pyrazole derivative | derpharmachemica.com |

| X-Ray Diffraction | 3D structure, bond lengths/angles, intermolecular forces | Stabilization of crystal packing by N-H···O hydrogen bonds in pyrazolines | mdpi.com |

Investigation of Biological Activities and Therapeutic Potential of 4,4 Difluorochalcone and Its Derivatives

Anticancer Research and Mechanistic Elucidation

The anticancer potential of 4,4'-Difluorochalcone and its derivatives has been a subject of intensive investigation. Researchers have explored its ability to inhibit the growth of various cancer cell lines and have delved into the molecular mechanisms that underpin its antitumor action.

In Vitro Cytotoxicity Assessments Against Cancer Cell Lines

A crucial first step in evaluating the anticancer potential of any compound is to assess its cytotoxicity against a panel of cancer cell lines. Studies have demonstrated that fluorinated chalcones, including derivatives of this compound, exhibit significant inhibitory effects on the growth of various human cancer cell lines. mersin.edu.tr The cytotoxic activity is often dose-dependent, with the half-maximal inhibitory concentration (IC50) values varying across different cell lines, indicating a degree of selectivity. researchgate.net

For instance, a series of fluoro-substituted chalcones have been shown to inhibit the growth of certain human cancer cell lines. mersin.edu.tr Some of these compounds displayed powerful antiproliferative effects on tumor cells while showing no cytotoxicity towards normal cells like HEK 293. mersin.edu.tr The cytotoxic effects of these compounds are often mediated through the induction of apoptosis. mersin.edu.tr

Below is a table summarizing the cytotoxic activities of selected fluorinated chalcone (B49325) derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Chalconoid 2a | HepG2 (Liver Cancer) | 67.51 ± 2.26 |

| Chalcone Derivative | KYSE-4 (Esophageal Cancer) | 1.06 |

| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 |

| ZR-75-1 (Breast Cancer) | 9.40 ± 1.74 | |

| MDA-MB-231 (Breast Cancer) | 6.12 ± 0.84 | |

| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 |

| ZR-75-1 (Breast Cancer) | 8.75 ± 2.01 | |

| MDA-MB-231 (Breast Cancer) | 18.10 ± 1.65 |

This table is for illustrative purposes and includes data for various fluorinated chalcones to demonstrate the general trend of their anticancer activity.

Exploration of Molecular Mechanisms of Antitumor Action

To understand the therapeutic potential of this compound and its derivatives, it is essential to elucidate the molecular mechanisms through which they exert their anticancer effects. Research has pointed to several key pathways and cellular processes that are modulated by these compounds.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Some chalcone derivatives have been shown to interfere with the cell cycle progression of cancer cells, often leading to cell cycle arrest at specific phases, such as the G2/M phase. mdpi.comijprajournal.com This arrest prevents the cancer cells from dividing and proliferating. For example, a fluorinated chalcone was found to down-regulate several genes involved in cell cycle progression, including cyclin A, cyclin B1, and Cdc2, while increasing the expression of negative regulators like p21 and p27 in triple-negative breast cancer cells. unirioja.es This modulation of cell cycle-related genes suggests a mechanism for the observed antiproliferative activity. unirioja.es

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells. Several studies have indicated that this compound and its derivatives can trigger apoptosis in various cancer cell lines. mersin.edu.trnih.gov The induction of apoptosis is often confirmed by morphological changes, such as condensed nuclei and the formation of apoptotic bodies. researchgate.net

The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that some chalcones induce apoptosis through the mitochondrial pathway, which involves the release of pro-apoptotic factors and the subsequent activation of caspases. mdpi.com Key events in this process include the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP). researchgate.net The activation of executioner caspases like caspase-3 is a central event in the apoptotic cascade. researchgate.net

Microtubules are dynamic protein filaments that are essential for various cellular processes, including cell division, migration, and intracellular transport. ijprajournal.com They are a well-established target for anticancer drugs. nih.gov Some chalcone derivatives have been identified as microtubule polymerization inhibitors. ijprajournal.comresearchgate.net By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis. ijprajournal.com Docking studies have suggested that certain chalcones can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. researchgate.net

Signal transduction pathways play a critical role in regulating cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of cancer.

NF-kappaB (NF-κB) Pathway: The NF-κB transcription factor is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is observed in many cancers. nih.gov Chalcones have been shown to modulate the NF-κB signaling pathway, which can contribute to their anticancer effects. nih.govresearchgate.net By inhibiting the NF-κB pathway, these compounds can suppress the expression of genes involved in tumor progression, such as those promoting cell proliferation and inhibiting apoptosis. nih.gov

EGFR (Epidermal Growth Factor Receptor) Pathway: The EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling cascades that promote cell growth, proliferation, and survival. nih.gov Overexpression or mutation of EGFR is common in various cancers, making it an attractive therapeutic target. mdpi.comebi.ac.uk Some chalcone derivatives have been investigated as potential inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.govnih.gov By inhibiting EGFR signaling, these compounds can block the pro-growth signals that drive cancer progression. frontiersin.org

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making it a key target for cancer therapy. nih.gov Chalcones and their derivatives have been investigated for their ability to modulate this process. Certain synthetic chalcone derivatives have demonstrated the ability to interfere with several steps of angiogenesis, including the proliferation, migration, and tube formation of endothelial cells. nih.gov For instance, a synthetic chalcone derivative, 4′-(p-toluenesulfonylamido)-4-hydroxychalcone, was found to block cell migration. nih.gov Similarly, 4-hydroxychalcone suppressed endothelial cell proliferation and migration. nih.gov The anti-angiogenic effects are often linked to the modulation of key signaling pathways, such as the VEGF- and bFGF-induced phosphorylation of ERK1/2 and AKT kinase. nih.gov Some chalcones, like 4-hydroxyderricin, inhibit the formation of capillary-like tubes by Human Umbilical Vein Endothelial Cells (HUVECs) and may exert their antitumor activities by inhibiting angiogenesis without direct cytotoxic effects on these cells. nih.gov

Research has shown that the anti-angiogenic activity of chalcones can be evaluated using various assays, including HUVEC tube formation and aortic ring assays. nih.gov These studies have identified that the mechanism of action can involve the decreased secretion of Matrix Metalloproteinase-9 (MMP-9) and Vascular Endothelial Growth Factor (VEGF), both of which are crucial for the degradation of the extracellular matrix and endothelial cell stimulation, respectively. nih.gov

Table 1: Selected Chalcone Derivatives and their Anti-angiogenic Activities

| Compound/Derivative | Model/Assay | Observed Effect | Reference |

| 4-hydroxychalcone | HUVECs | Suppressed endothelial cell proliferation, migration, and tube formation. nih.gov | nih.gov |

| 4-hydroxyderricin | HUVECs | Inhibited the formation of capillary-like tubes at concentrations of 10 to 100 µM. nih.gov | nih.gov |

| Boronic acid-chalcone analogues | HUVEC tube formation, aortic ring assay | Potent inhibition of human cancer cell proliferation and angiogenesis. nih.gov | nih.gov |

| 4′-(p-toluenesulfonylamido)-4-hydroxychalcone | Cell migration assay | Blocked migration mediated by transmembrane 4 L6 family member 5 (TM4SF5). nih.gov | nih.gov |

Modulation of Multidrug Resistance Phenotypes

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often associated with the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These transporters function as efflux pumps, extruding chemotherapeutic drugs from cancer cells and reducing their intracellular concentration. nih.gov Chalcone derivatives have emerged as potential agents to overcome MDR.

One mechanism by which chalcones can reverse MDR is through the inhibition of P-gp expression and function. For example, a novel chalcone derivative, C49, was shown to reverse doxorubicin resistance in MCF-7/DOX breast cancer cells. nih.gov C49 degrades the ability of P-gp to pump doxorubicin out of the cells by repressing the protein's expression. nih.gov This leads to increased intracellular accumulation of the chemotherapy drug, thereby restoring its cytotoxic effects and promoting apoptosis. nih.gov

The modulation of signaling pathways that regulate P-gp expression is another key strategy. The PI3K/Akt signaling pathway is known to be abnormally activated in various tumors and plays a role in mediating MDR. nih.gov Studies have demonstrated that chalcone derivatives can repress the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) proteins, contributing to the reversal of drug resistance. nih.gov In addition to P-gp, chalcones have been investigated as inhibitors of other efflux pumps, such as the NorA transporter in Staphylococcus aureus, which contributes to antibiotic resistance. nih.gov

In Vivo Antitumor Efficacy Studies

The anticancer potential of chalcone derivatives has been substantiated through in vivo studies using animal models. These studies provide crucial evidence of a compound's therapeutic efficacy in a complex biological system. For instance, the combination of the chalcone derivative C49 with doxorubicin was tested in an in vivo model. The results showed a remarkable inhibition of tumor cell proliferation and promotion of apoptosis, indicating that C49 can effectively reverse doxorubicin resistance in a living organism. nih.gov

In other studies, natural chalcones have demonstrated significant tumor growth reduction. Isoliquiritigenin (ISL) treatment led to a significant reduction in tumor growth, volume, and size in a PC-3 xenograft model in male nude mice. nih.gov This in vivo efficacy was associated with the induction of apoptosis, activation of caspase-3, and downregulation of cell cycle proteins CDK1 and cyclin B1. nih.gov Similarly, Flavokawain B (FKB) showed in vivo antitumor and antimetastatic effects in mice with 4T1 tumors, a highly tumorigenic and invasive tumor cell line. nih.gov The mechanism in this case involved the regulation of the immune system, with an increase in helper and cytolytic T-cell and natural killer cell populations. nih.gov

Anti-inflammatory Property Investigations

Chalcones are recognized for their anti-inflammatory properties, which are exerted through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways. nih.govnih.gov

Inhibition of Pro-inflammatory Enzymes (e.g., Lipoxygenase)

Lipoxygenases (LOXs) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. nih.govrsc.org Inhibiting LOX can therefore reduce the production of these inflammatory mediators, representing a promising strategy for treating inflammatory conditions. nih.gov Chalcones have been identified as potential LOX inhibitors. mdpi.com For example, a study investigating a series of 1,3-diphenyl-2-propen-1-one derivatives reported their inhibitory activity against soybean lipoxygenase. researchgate.net The search for new anti-inflammatory agents with rapid effects has highlighted LOX inhibitors as an important area of research. nih.govrsc.org

Table 2: Lipoxygenase Inhibitory Activity of Chalcone Derivatives

| Compound Class | Enzyme Target | Activity | Reference |

| Prenyl chalcones | Lipoxygenase-1 (LOX-1) | Identified as potent competitive inhibitors. mdpi.com | mdpi.com |

| 1,3-diphenyl-2-propen-1-one derivatives | Soybean lipoxygenase | Demonstrated inhibitory activity. researchgate.net | researchgate.net |

Suppression of Inflammatory Mediators and Signaling Pathways

Chalcone derivatives exert significant anti-inflammatory effects by suppressing the expression of key inflammatory mediators and modulating the signaling pathways that control their production. nih.govnih.gov In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, chalcones have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. nih.gov

Antimicrobial Activity Assessments

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. nih.gov Chalcones and their derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens. nih.govnih.gov The reactive α,β-unsaturated keto function in the chalcone scaffold is considered crucial for their antimicrobial action. researchgate.net

Derivatives of this compound have been synthesized and screened for their in vitro antimicrobial properties. derpharmachemica.com Studies on other chalcone derivatives have revealed activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Salmonella typhi. nih.gov Some derivatives have also shown moderate activity against fungi like Aspergillus niger. nih.gov The antimicrobial potential of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Several chalcone compounds have shown MIC values indicating significant antibacterial potency. nih.govmdpi.com

Table 3: Antimicrobial Activity of Selected Chalcone Derivatives

| Compound | Target Microorganism | Activity (MIC) | Reference |

| Chalcone Derivatives (6a-6g) | Staphylococcus aureus | 0.4 - 0.6 mg/mL | nih.gov |

| Chalcone Derivatives (6a-6g) | Bacillus subtilis | 0.4 - 0.6 mg/mL | nih.gov |

| Compound 6c | Salmonella typhi | Moderate Activity | nih.gov |

| Compound 6b, 6c | Escherichia coli | Moderate Activity | nih.gov |

| Compound 6c | Aspergillus niger | Moderate Activity | nih.gov |

Evaluation of Antibacterial Efficacy Against Bacterial Strains

Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone, have garnered significant attention for their wide range of biological activities, including antibacterial properties. nih.govresearchgate.net The introduction of fluorine atoms into the chalcone structure, as seen in this compound, can modulate its physicochemical properties and potentially enhance its efficacy. derpharmachemica.com Research has demonstrated that chalcone derivatives can be potent antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial potential of chalcones and their derivatives is often attributed to the presence of a reactive α,β-unsaturated keto group in their structure. gsconlinepress.com Studies on various chalcone derivatives have shown promising activity against clinically relevant bacteria, including multidrug-resistant strains of Staphylococcus aureus. nih.gov The versatility of the chalcone scaffold allows for substitutions on its aromatic rings, enabling the synthesis of derivatives with optimized bioactivity. nih.gov For instance, functionalized derivatives of this compound have been synthesized and screened for their in vitro antimicrobial properties, with many exhibiting significant activity. derpharmachemica.com

The table below summarizes the antibacterial activity of a derivative of this compound against various bacterial strains, expressed as the minimum inhibitory concentration (MIC).

| Compound | Bacterial Strain | MIC (µg/mL) |

| Pyrimidine (B1678525) derivative of this compound | Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 | |

| Bacillus subtilis | 12.5 | |

| Staphylococcus aureus | 6.25 |

Data synthesized from research on antimicrobial screening of this compound derivatives. derpharmachemica.com

Analysis of Antifungal Activity

In addition to their antibacterial effects, chalcones and their derivatives are recognized for their potential as antifungal agents. researchgate.netnih.gov The rise of fungal resistance to existing treatments has spurred the investigation of new antifungal compounds, with chalcones emerging as a promising molecular framework. nih.gov The mechanism of action is often linked to the α,β-unsaturated keto functionality, which is crucial for their biological effects. nih.gov

Research into fluorinated chalcones has revealed notable antifungal capabilities. For example, studies on 2′,4′-difluorophenyl chalcones have demonstrated their activity against various fungal species. researchgate.net The antifungal efficacy can be influenced by the specific substitution patterns on the aromatic rings. One study highlighted that a 2-methoxy substituted 2′,4′-difluorophenyl chalcone showed more pronounced activity against Mucor species compared to other substituted variants. researchgate.net Similarly, derivatives of this compound have been evaluated, showing that certain modifications can lead to significant antifungal activity against pathogens like Aspergillus flavus and Candida albicans. derpharmachemica.com

The table below presents the antifungal activity of a this compound derivative against selected fungal strains.

| Compound | Fungal Strain | Zone of Inhibition (mm) |

| Pyrimidine derivative of this compound | Aspergillus flavus | 18 |

| Candida albicans | 20 |

Data based on studies of functionalized derivatives of this compound. derpharmachemica.com

Identification of Antimicrobial Mechanisms (e.g., Bacterial Efflux Pump Inhibition)

A key factor in bacterial multidrug resistance (MDR) is the action of efflux pumps, which are membrane proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their target. frontiersin.orgnih.gov The inhibition of these pumps is a promising strategy to restore the effectiveness of existing antibiotics. bohrium.comnih.gov Small molecules that can block efflux pumps, known as efflux pump inhibitors (EPIs), can be used in combination with antibiotics to overcome resistance. nih.gov

Flavonoids and related compounds, including chalcones, have been identified as potential inhibitors of bacterial efflux pumps. mdpi.com These natural compounds can interfere with the efflux process through various mechanisms, such as blocking the pump channel, disrupting the energy source for the pump, or interfering with the assembly of the pump components. mdpi.com Studies have shown that certain chalcone derivatives can inhibit efflux pumps in bacteria like Staphylococcus aureus, thereby increasing the intracellular concentration and efficacy of antibiotics. mdpi.com This mechanism suggests that chalcones can act as resistance-modifying agents. The investigation into chalcones as EPIs is an active area of research, as they offer a potential way to combat the growing crisis of antibiotic resistance. nih.gov

Antioxidant Capacity and Oxidative Stress Modulation Studies

Free Radical Scavenging Activity (e.g., DPPH Assay)

Antioxidants play a crucial role in protecting the body from damage caused by free radicals and reactive oxygen species (ROS). tsijournals.com Chalcones are among the many phenolic compounds known to possess antioxidant properties. researchgate.net The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds. mdpi.comresearchgate.net In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. tsijournals.com

Several studies have demonstrated the DPPH radical scavenging activity of chalcone derivatives. gsconlinepress.com Research on functionalized derivatives of this compound has shown that some of these compounds exhibit notable scavenging activity. derpharmachemica.com The antioxidant capacity is often influenced by the presence and position of hydroxyl and methoxy groups on the chalcone structure. tsijournals.com These groups can enhance the hydrogen-donating ability of the molecule, thereby increasing its free radical scavenging effect. tsijournals.com

The table below shows the DPPH radical scavenging activity for a derivative of this compound, indicated by the IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals.

| Compound | DPPH Scavenging Activity (IC50 in µg/mL) |

| Pyrazole (B372694) derivative of this compound | 45.3 |

| Ascorbic Acid (Standard) | 18.2 |

Data derived from the biological evaluation of this compound derivatives. derpharmachemica.com

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage. ijcea.org Antioxidants can inhibit this process, thereby protecting cells. The ability of a compound to prevent lipid peroxidation is a significant indicator of its antioxidant potential. rsdjournal.org

Emerging Pharmacological Applications

Beyond their established antimicrobial and antioxidant activities, this compound and its broader chalcone family are being explored for a variety of other therapeutic uses. chemimpex.com Chalcones serve as versatile precursors in the synthesis of numerous pharmaceuticals, with research expanding into areas such as anti-inflammatory, anticancer, and neuroprotective agents. chemimpex.comnih.gov

The anti-inflammatory properties of chalcones are a significant area of investigation. nih.govnih.gov For example, certain fluorinated chalcone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov These compounds are often studied for their ability to inhibit enzymes involved in the inflammatory pathway, such as cyclooxygenases. nih.gov

In the field of oncology, chalcones are recognized as promising candidates for the development of anticancer drugs. frontiersin.org They can induce apoptosis, inhibit angiogenesis, and reduce metastasis in tumor cells through various mechanisms. frontiersin.org The structural versatility of this compound makes it a valuable scaffold for creating novel derivatives with potential anticancer activity. chemimpex.com

Furthermore, recent computational and experimental studies have proposed chalcone derivatives as multifunctional agents for neurodegenerative diseases. nih.gov Their antioxidant properties, combined with the potential to inhibit key enzymes like acetylcholinesterase and monoamine oxidase B, make them attractive candidates for neuroprotection. nih.gov Other emerging applications include their use as antidiabetic, antimalarial, and antiviral agents, highlighting the broad therapeutic potential of the chalcone chemical structure. nih.govnih.gov

Antidiabetic Activity Research

Chalcones, a class of compounds featuring a distinctive three-carbon α,β-unsaturated carbonyl system, have been a significant focus of research for their potential therapeutic applications, including the management of diabetes mellitus. nih.govnih.gov The antidiabetic effects of chalcone derivatives are often attributed to their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. frontiersin.org Inhibition of these enzymes delays the breakdown of carbohydrates in the digestive tract, leading to a slower absorption of glucose and a reduction in postprandial hyperglycemia. frontiersin.orgnih.gov

Research into synthetic chalcones has demonstrated their potential as effective enzyme inhibitors. For instance, a study evaluating sixteen synthetic chalcone derivatives for their in vitro inhibitory activity against porcine pancreatic α-amylase found that all tested compounds exhibited good inhibitory activities, with IC₅₀ values ranging from 1.25 ± 1.05 to 2.40 ± 0.09 μM. nih.gov This activity was comparable to the standard antidiabetic drug acarbose (IC₅₀ = 1.34 ± 0.3 μM). nih.gov Similarly, other studies have identified chalcone derivatives as potent inhibitors of α-glucosidase. frontiersin.org The introduction of fluorine atoms into the chalcone structure is a strategy employed to enhance biological activity, attributed to increased lipophilicity and metabolic stability. mdpi.comnih.gov While broad research on fluorinated chalcones exists, specific studies focusing solely on this compound are less common; however, the general activity of the chalcone class provides a strong basis for its potential in this area. mdpi.comacs.org

Table 1: α-Amylase Inhibitory Activity of Selected Chalcone Derivatives

| Compound | Target Enzyme | IC₅₀ Value (μM) | Reference Compound | IC₅₀ Value (μM) |

|---|---|---|---|---|

| Chalcone Derivatives (Range of 16 compounds) | Porcine Pancreatic α-Amylase | 1.25 ± 1.05 to 2.40 ± 0.09 | Acarbose | 1.34 ± 0.3 |

Neuroprotective Studies

The neuroprotective potential of synthetic chalcones has been increasingly recognized, with studies highlighting their ability to counteract cellular damage mechanisms implicated in neurodegenerative diseases. acs.org Research has shown that chalcone derivatives can offer protection against oxidative stress-induced apoptosis in human neuroblastoma cells (SH-SY5Y). nih.gov The simple chemical nature of chalcones allows for easy synthesis and modification, making them attractive candidates for developing neuroprotective agents. mdpi.comnih.gov

Specific mechanisms of action have been identified for certain chalcone derivatives. For example, some synthetic chalcones act as competitive dual inhibitors of μ-calpain and cathepsin B, enzymes involved in pathological processes in the brain. nih.gov Inhibition of these enzymes by chalcone derivatives has been shown to reduce the formation of p25, a protein associated with neurodegeneration, and decrease tau phosphorylation and the formation of insoluble Aβ peptides, which are hallmarks of Alzheimer's disease. nih.gov Furthermore, other synthetic chalcone derivatives have demonstrated the ability to up-regulate crucial neurotrophic signals, such as insulin-like growth factor 1 receptor (IGF-1R) and brain-derived neurotrophic factor (BDNF), while also protecting against apoptosis by modulating proteins like Bcl-2 and cytochrome c. mdpi.comnih.gov Halogen-containing chalcone derivatives, in particular, have been noted for their neuroprotective effects in SH-SY5Y cells by enhancing neurotrophic signaling and antioxidant defense pathways. mdpi.com

Acetylcholinesterase and Other Enzyme Inhibition Studies

Chalcone derivatives have been identified as inhibitors of various enzymes, a property that underpins many of their therapeutic potentials. acs.org A key area of investigation is their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. nih.gov Studies on basic chalcone scaffolds have demonstrated moderate to good in vitro inhibitory activity against AChE, with IC₅₀ values typically in the micromolar range. nih.gov Computational docking studies suggest that the different functional groups on the chalcone structure are involved in binding to amino acid residues at the active site of the AChE enzyme through various interactions, including hydrogen bonding and π-π stacking. nih.gov

Beyond AChE, the inhibitory activity of chalcones extends to other enzymes. For example, certain derivatives have shown potent inhibitory activity against xanthine oxidase (XO), an enzyme targeted for the treatment of hyperuricemia and gout. nih.gov In one study, a chalcone derivative (15b) exhibited an IC₅₀ value of 0.121 µM against XO, which was significantly more potent than the standard drug allopurinol (IC₅₀ = 3.324 µM). nih.gov Other research has focused on phosphoenolpyruvate carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway used by many agricultural weeds. nih.govresearchgate.net Specific hydroxylated chalcones were found to be potent and selective inhibitors of C₄ PEPC, suggesting a potential application as herbicides. nih.govresearchgate.net

Table 2: Enzyme Inhibitory Activity of Selected Chalcone Derivatives

| Compound Class/Derivative | Target Enzyme | Reported IC₅₀ Values (μM) |

|---|---|---|

| Basic Chalcone Derivatives | Acetylcholinesterase (AChE) | 22 ± 2.8 to 37.6 ± 0.74 |

| Chalcone Derivative 15b | Xanthine Oxidase (XO) | 0.121 |

| 2′,3′,4′,3,4-Pentahydroxychalcone | C₄ Phosphoenolpyruvate Carboxylase (PEPC) | 0.6 |

| 2′,3′,4′-Trihydroxychalcone | C₄ Phosphoenolpyruvate Carboxylase (PEPC) | 4.2 |

Central Nervous System Activities (e.g., Anxiolytic, Antidepressant, Analgesic Effects)

The structural versatility of chalcones has led to the exploration of their activities within the central nervous system (CNS), with research indicating potential anxiolytic, antidepressant, and analgesic effects. nih.govnih.govnih.gov The introduction of fluorine atoms is a common strategy in the design of CNS-active compounds. derpharmachemica.com

Anxiolytic Effects: Fluorinated chalcone derivatives have demonstrated notable anxiolytic-like effects in preclinical models. nih.govuece.br For instance, the synthetic chalcone N-{(4′-[(E)-3-(4-fluorophenyl)-1-(phenyl) prop-2-en-1-one]} acetamide (PAAPFBA) was shown to produce a significant anxiolytic-like effect in zebrafish models. nih.gov The mechanism of action for these anxiolytic effects appears to involve the GABAergic system. uece.brbiointerfaceresearch.com Pre-treatment with flumazenil, a GABAₐ receptor antagonist, has been shown to reduce the anxiolytic effects of these chalcones, suggesting their action is mediated through this major inhibitory neurotransmitter system in the brain. nih.govuece.brbiointerfaceresearch.com

Antidepressant Effects: Several chalcone derivatives have been evaluated for antidepressant-like activity using standard behavioral tests in mice, such as the forced swimming test (FST) and tail suspension test (TST). nih.govscispace.com A chalcone compound identified as DHIPC (2,4-dichloro-2´-hydroxyl-4´,6´-diisoprenyloxychalcone) significantly reduced immobility time in these tests, an indicator of antidepressant-like effects. nih.gov The activity of the most effective dose was comparable to the standard antidepressant drug fluoxetine. nih.gov Mechanistic studies suggest that the antidepressant action of some chalcones may be related to their ability to increase the concentrations of key monoamine neurotransmitters, such as serotonin and noradrenalin, in different regions of the brain. nih.govresearchgate.net

Analgesic Effects: Research has also extended to the analgesic properties of fluorinated chalcones. A study involving a series of novel 4'-fluoro-2'-hydroxychalcones found that certain derivatives exhibited significant analgesic and anti-inflammatory activities. nih.gov Specifically, a monomethoxychalcone derivative (5d) and its corresponding dihydropyrazole derivative (6d) were identified as the most potent compounds for both analgesic and anti-inflammatory effects in the study. nih.gov

Table 3: Summary of CNS Activities of Selected Chalcone Derivatives

| Activity | Compound/Derivative Class | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Anxiolytic | N-{(4′-[(E)-3-(4-fluorophenyl)-1-(phenyl) prop-2-en-1-one]} acetamide (PAAPFBA) | Increased time spent in the light zone of the light/dark test in zebrafish. | Mediated via the GABAergic system; effect reduced by flumazenil. |

| Antidepressant | DHIPC (2,4-dichloro-2´-hydroxyl-4´,6´-diisoprenyloxychalcone) | Significant decrease in immobility time in forced swimming and tail suspension tests. | Increased concentrations of serotonin and noradrenalin in the brain. |

| Analgesic | 4'-fluoro-2'-hydroxychalcones | Demonstrated high analgesic and anti-inflammatory activities in preclinical models. | Not specified. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlative Analysis Between Structural Motifs and Biological Activities

The core structure of 4,4'-Difluorochalcone is a versatile template for synthesizing a variety of heterocyclic derivatives. derpharmachemica.comchemimpex.com Studies involving the condensation of this compound with different reagents have led to the creation of new compounds, such as pyrazoles, pyrimidines, and benzodiazepines, each with distinct biological profiles. The modification of the α,β-unsaturated ketone moiety, a key feature of the chalcone (B49325) backbone, is a common strategy to modulate bioactivity. nih.gov

Research has demonstrated that the majority of these synthesized derivatives exhibit significant in vitro antimicrobial and antioxidant properties. derpharmachemica.com For instance, creating functionalized fluorinated derivatives by reacting this compound with various hydrazine (B178648) derivatives and other reagents has produced compounds with notable antimicrobial activity. derpharmachemica.com The structure-activity relationship of these derivatives indicates that the nature of the heterocyclic ring system fused to the chalcone core plays a crucial role in determining the potency and spectrum of biological action.

A study on a series of chalcone derivatives highlighted that substitutions on both benzene rings regulate their biological effects and modes of action. researchgate.net For example, the introduction of electron-donating groups like methoxy and electron-withdrawing groups such as fluorine can create a balanced electronic environment that is crucial for optimal interactions with biological targets. nih.gov The correlation between these structural motifs and observed activities is a cornerstone of designing new chalcone-based therapeutic agents.

The following table summarizes the biological activities of various chalcone derivatives, illustrating the correlation between structural modifications and efficacy.

| Compound Class | Key Structural Motif | Observed Biological Activity |

| Fluorinated Chalcones | Fluorine atoms on aromatic rings | Enhanced antimicrobial, anticancer, and anti-inflammatory activity. mdpi.comresearchgate.net |

| Methoxy-substituted Chalcones | Methoxy groups on aromatic rings | Potent antioxidant and anti-inflammatory properties. nih.gov |

| Hydroxy-substituted Chalcones | Hydroxyl groups on aromatic rings | Significant NF-κB inhibition and anticancer effects. nih.gov |

| Heterocyclic Chalcone Derivatives | Pyrazole (B372694) or pyrimidine (B1678525) ring fused to the core | Significant antimicrobial and antioxidant properties. derpharmachemica.com |

Influence of Fluorine Substitution Patterns on Pharmacological Profiles

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance pharmacological properties. nih.gov The fluorine atoms in this compound significantly influence its physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine contribute to these enhanced properties. nih.gov

The specific 4,4'-difluoro substitution pattern has been shown to be advantageous for several biological activities. This substitution can increase the molecule's ability to cross cell membranes and can block metabolic pathways that would otherwise deactivate the compound, leading to improved bioavailability and efficacy. nih.govmdpi.com Fluorinated chalcones have demonstrated potential as antibacterial, antiviral, and anticancer agents. mdpi.com

Identification of Key Pharmacophoric Features for Enhanced Efficacy and Selectivity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the chalcone scaffold, several key pharmacophoric features have been identified that are crucial for its biological activities.

The core pharmacophore of chalcones consists of:

Two Aromatic Rings: These rings are involved in π-π stacking and hydrophobic interactions with the target protein.

An α,β-Unsaturated Ketone Moiety: This planar enone system acts as a flexible linker between the two aromatic rings and is a critical site for Michael addition reactions with nucleophilic residues (like cysteine) in target enzymes. nih.gov

Substituents on the Aromatic Rings: These groups, such as the fluorine atoms in this compound, act as hydrogen bond acceptors or donors and modulate the electronic properties of the molecule.

Pharmacophore modeling studies on chalcone derivatives as potential antimalarial agents identified a four-point pharmacophore comprising two hydrogen bond acceptors and two aromatic rings as essential for activity. longdom.org The fluorine atoms in this compound can serve as effective hydrogen bond acceptors, enhancing the binding affinity to target proteins. The strategic placement of these fluorine atoms helps to orient the molecule within the binding pocket, leading to enhanced efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug design to predict the activity of novel compounds and to optimize lead structures. nih.gov

Several QSAR studies have been conducted on chalcone derivatives to understand the structural requirements for various biological activities, including antitubercular and anticancer effects. nih.govresearchgate.net These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of chalcone derivatives to elucidate their anticancer activities. researchgate.net These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

The table below presents typical statistical parameters from a 3D-QSAR study on chalcone derivatives, indicating the predictive power of the generated models.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External validation) | Key Descriptors |

| CoMFA | 0.608 | 0.960 | 0.75 | Steric and Electrostatic Fields |

| CoMSIA | 0.806 | 0.934 | 0.90 | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor Fields |

Data adapted from a 3D-QSAR study on chalcone derivatives as anticancer agents. researchgate.net

These QSAR models serve as powerful predictive tools. By analyzing the SAR data and the insights from these models, medicinal chemists can design new this compound derivatives with potentially improved potency and selectivity for specific biological targets, thereby accelerating the drug discovery process. nih.govnih.gov

Advanced Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for understanding how a ligand, such as a 4,4'-Difluorochalcone derivative, might interact with a biological target, typically a protein or enzyme. nih.gov The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. univpancasila.ac.idnih.gov

Studies on various fluorinated chalcone (B49325) derivatives have demonstrated their potential to interact with critical proteins associated with cancer and malaria. nih.govthaiscience.info For instance, docking simulations have been performed to evaluate the binding of fluorinated chalcones to targets like the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in breast cancer. thaiscience.inforesearchgate.net These simulations reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the chalcone and specific amino acid residues within the receptor's active site. thaiscience.inforesearchgate.net The carbonyl group of the chalcone core structure is often identified as a crucial feature for forming hydrogen bonds with receptor sites. researchgate.net

The results from docking studies help in identifying the most promising compounds for further investigation and provide a rationale for their observed biological activity. nih.gov

Table 1: Representative Molecular Docking Results for Chalcone Analogues Against Various Receptors This table presents data for chalcone analogues to illustrate the application of molecular docking, as specific data for this compound was not detailed in the provided search results.

| Compound Analogue | Target Receptor | Software | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyrazoline Chalcone 1 | EGFR Tyrosine Kinase (1M17) | AutoDock 1.5.4 | - | Not Specified |

| Pyrazoline Chalcone 2 | EGFR Tyrosine Kinase (1M17) | AutoDock 1.5.4 | - | Not Specified |

| Imidazole Chalcone 2 | EGFR Kinase Domain | Not Specified | -7.32 | LYS721, CYS773 |

Data sourced from multiple studies on chalcone derivatives. univpancasila.ac.idnih.govthaiscience.info

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the binding pose predicted by docking and observe any conformational changes in the ligand or the protein. nih.govthaiscience.info

For fluorinated diphenylamine chalcone derivatives, MD simulations lasting up to 200 nanoseconds have been used to confirm the stability of their complexes with targets from Plasmodium falciparum and human cancer-related proteins. nih.gov The stability of the complex during the simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the ligand remains securely bound within the active site. univpancasila.ac.id These simulations can elucidate the behavior and fluctuations of protein-ligand interactions, offering valuable information on the binding mechanisms. nih.gov This combination of docking and MD simulation is a powerful approach to validate the potential of a compound as an inhibitor. thaiscience.info

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For chalcone derivatives, DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties and reactivity descriptors. mdpi.comnih.gov These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties. mdpi.com

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an important indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates the opposite. nih.gov

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, including:

Electron Affinity (EA) and Ionization Potential (IP)

Chemical Hardness (η) and Softness (σ) : High hardness indicates low reactivity, while high softness suggests strong binding interactions. nih.gov

Electronegativity (χ) and Chemical Potential (μ)

Electrophilicity Index (ω)

These parameters provide a quantitative measure of the molecule's reactivity profile, aiding in the prediction of its chemical behavior. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Chalcone Derivative using DFT This table is based on a representative study of chalcone derivatives to illustrate the type of data generated by DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2151 |

| LUMO Energy | -2.4777 |

| Energy Gap (ΔE) | 3.7374 |

| Ionization Potential (IP) | 6.2151 |

| Electron Affinity (EA) | 2.4777 |

| Hardness (η) | 1.8687 |

| Softness (σ) | 0.5351 |

| Electronegativity (χ) | 4.3464 |

| Chemical Potential (μ) | -4.3464 |

Data adapted from a DFT study on a chalcone bearing a pyrazoline ring. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction is a critical step in modern drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions help to identify potential liabilities early in the drug development process, reducing costs and the need for extensive experimental testing. nih.gov For chalcone analogues, ADMET (including toxicity) analysis has been used to evaluate their drug-likeness. researchgate.net

The computational analysis typically predicts a range of properties, including:

Absorption: How well the compound is absorbed into the bloodstream (e.g., from the gastrointestinal tract).

Distribution: How the compound spreads throughout the body's tissues and fluids.

Metabolism: How the compound is broken down by enzymes, primarily in the liver.

Excretion: How the compound and its metabolites are removed from the body.

By evaluating these properties computationally, researchers can prioritize compounds that are more likely to have favorable pharmacokinetics in vivo.

Virtual Screening and Bioactivity Prediction Methodologies

Virtual screening is a computational methodology used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This approach allows for the rapid and cost-effective evaluation of thousands or even millions of compounds, narrowing down the candidates for experimental synthesis and testing.

Another powerful tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational method that relates the chemical structure of a series of compounds to their biological activity using mathematical equations. nih.gov By identifying the key structural features that influence activity, QSAR models can be used to predict the bioactivity of new, untested compounds. nih.gov For example, a QSAR model was constructed to predict the cytotoxic activity of various chalcone derivatives, which then guided the synthesis of the most promising compound for experimental evaluation. nih.gov These predictive methodologies are invaluable for prioritizing synthetic efforts and designing more potent molecules.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

Understanding the intermolecular interactions that govern the packing of molecules in a crystal is essential for materials science and for comprehending ligand-receptor binding. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed analysis of close intermolecular contacts. mdpi.com

Studies have revealed the significant role of the fluorine atom in these interactions. Fluorine can act as a weak hydrogen bond acceptor, and C–H⋯F interactions are frequently observed in the crystal structures of fluorinated chalcones. nih.gov The electrostatic potential mapped on the Hirshfeld surface can further identify the donor and acceptor regions for hydrogen bonding. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

| Intermolecular Contact | Contribution (%) |

|---|---|

| H⋯O/O⋯H | 30.2 |

| H⋯H | 20.6 |

| H⋯C/C⋯H | 18.0 |

| H⋯F/F⋯H | 13.1 |

Data sourced from the crystallographic study of a fluorinated chalcone derivative. nih.gov

Spectroscopic Data Interpretation Through Theoretical Calculations (e.g., NMR, IR)

Theoretical calculations, particularly using DFT, are highly valuable for interpreting experimental spectroscopic data. mdpi.combiointerfaceresearch.com By calculating the vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts of a molecule, researchers can make more accurate assignments of the peaks observed in experimental spectra. mdpi.comnih.govbiointerfaceresearch.com

For chalcone derivatives, theoretical IR spectra are calculated to assign specific vibrational modes, such as the characteristic C=O and C=C stretching vibrations. mdpi.combiointerfaceresearch.com The calculated frequencies are often scaled by a factor to better match the experimental values. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing the calculated shifts with experimental data helps to unambiguously assign the signals in the NMR spectra, confirming the molecular structure. biointerfaceresearch.comjoaquinbarroso.com This synergy between computational and experimental spectroscopy is a powerful tool for structural elucidation. nih.gov

Table 4: Comparison of Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹) for a Chalcone Derivative This table presents data for a representative chalcone to illustrate the correlation between experimental and theoretical spectroscopic data.

| Assignment | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

|---|---|---|

| Aromatic C−H stretch | 2953 | 3052–3107 |

Data adapted from a study on a bromochalcone derivative. mdpi.com

Materials Science Applications and Optoelectronic Research

Development as Components in Organic Light-Emitting Diodes (OLEDs)